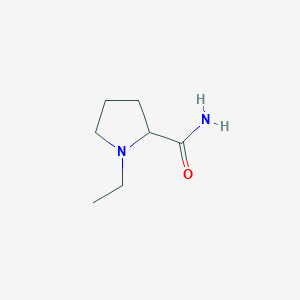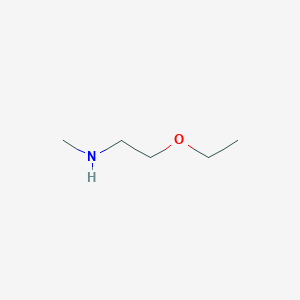
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject for further investigation. In
科学的研究の応用
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) has numerous applications in scientific research. This compound has been studied for its potential use as an antibacterial agent, as it has been shown to exhibit potent antibacterial activity against a range of bacterial strains. Additionally, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative stress.
作用機序
The mechanism of action of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is not fully understood. However, it is believed that this compound exerts its antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial protein synthesis. Additionally, it is thought that this compound exerts its anticancer activity by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation.
生化学的および生理学的効果
The biochemical and physiological effects of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) have been extensively studied. This compound has been shown to exhibit potent antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and induce apoptosis in cancer cells. Furthermore, this compound has been shown to scavenge free radicals and protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) in lab experiments is its potent antibacterial activity. This compound can be used to study the mechanisms of bacterial cell membrane disruption and bacterial protein synthesis inhibition. Additionally, this compound can be used to study the mechanisms of cancer cell apoptosis induction and cancer cell proliferation inhibition. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
将来の方向性
There are numerous future directions for research on 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-). One potential direction is the investigation of the compound's potential as an antiviral agent. Another potential direction is the investigation of the compound's potential as an anti-inflammatory agent. Furthermore, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved properties and applications. Overall, the future of research on 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is promising, and this compound has the potential to make significant contributions to the fields of medicine and biology.
合成法
The synthesis of 2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo-) is a multistep process that involves the reaction of various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 2-aminothiophenol and ethylene glycol in the presence of a suitable catalyst. The reaction takes place under reflux conditions and yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of 2-chloro-1,3-thiazine with thiosemicarbazide and the reaction of 2-aminothiophenol with carbon disulfide.
特性
CAS番号 |
111480-06-9 |
|---|---|
製品名 |
2H-1,3-Thiazin-2-one, 3,3'-(1,2-ethanediyl)bis(tetrahydro-4-thioxo- |
分子式 |
C10H12N2O2S4 |
分子量 |
320.5 g/mol |
IUPAC名 |
3-[2-(2-oxo-4-sulfanylidene-1,3-thiazinan-3-yl)ethyl]-4-sulfanylidene-1,3-thiazinan-2-one |
InChI |
InChI=1S/C10H12N2O2S4/c13-9-11(7(15)1-5-17-9)3-4-12-8(16)2-6-18-10(12)14/h1-6H2 |
InChIキー |
DKVXTDHZXCZXBI-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)N(C1=S)CCN2C(=S)CCSC2=O |
正規SMILES |
C1CSC(=O)N(C1=S)CCN2C(=S)CCSC2=O |
その他のCAS番号 |
111480-06-9 |
同義語 |
3-[2-(2-oxo-4-sulfanylidene-1,3-thiazinan-3-yl)ethyl]-4-sulfanylidene- 1,3-thiazinan-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



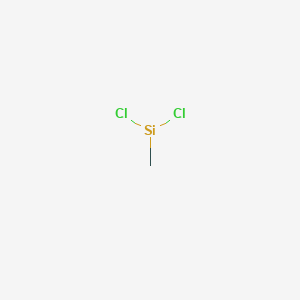
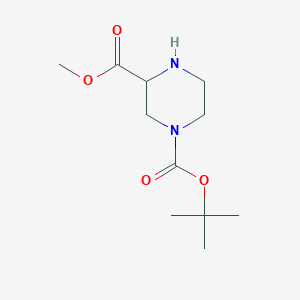
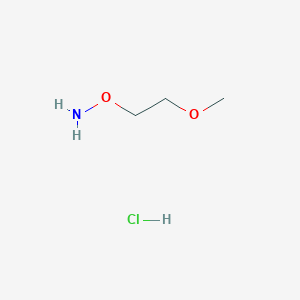
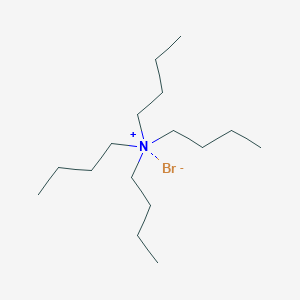
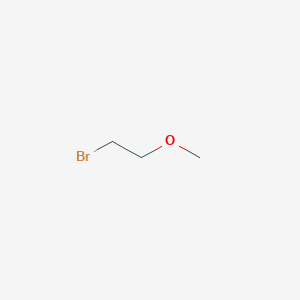
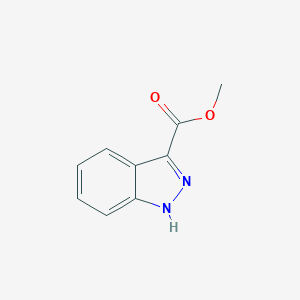
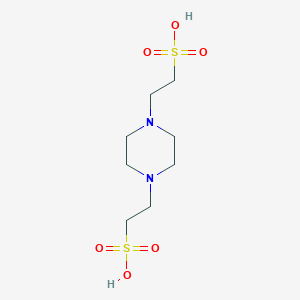
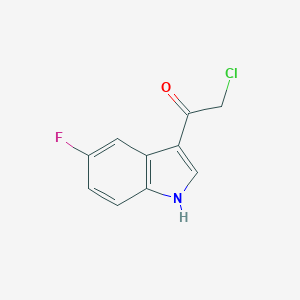



![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
